molecular formula C13H11BrO4 B455581 Methyl 5-[(4-bromophenoxy)methyl]-2-furoate CAS No. 402771-33-9

Methyl 5-[(4-bromophenoxy)methyl]-2-furoate

Cat. No.: B455581
CAS No.: 402771-33-9
M. Wt: 311.13g/mol
InChI Key: QCQFRSSEHASBBM-UHFFFAOYSA-N
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Description

Methyl 5-[(4-bromophenoxy)methyl]-2-furoate (CAS 38322-72-4) is a high-purity chemical building block with the molecular formula C13H11BrO4 . This compound is a derivative of furan-2-carboxylate, a versatile scaffold in medicinal chemistry. It is specifically engineered for use in pharmaceutical research and development, serving as a key synthetic intermediate in the discovery of novel active compounds. As a strategic precursor, this chemical is utilized in the synthesis of complex molecules designed to modulate biological targets . For instance, closely related furan-2-carboxylate derivatives have been employed as versatile intermediates in the preparation of conjugated hydroxamic acids investigated as potent anti-tumor agents, and in the development of positive allosteric modulators for neuronal receptors . This product is intended for use in a controlled laboratory setting by qualified researchers. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 5-[(4-bromophenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO4/c1-16-13(15)12-7-6-11(18-12)8-17-10-4-2-9(14)3-5-10/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQFRSSEHASBBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via protonation of the carboxylic acid’s carbonyl oxygen, followed by nucleophilic attack by methanol. Sulfuric acid (H₂SO₄) is typically employed as the catalyst, with reflux conditions (60–80°C) to drive the equilibrium toward ester formation. The general reaction scheme is:

5-[(4-Bromophenoxy)methyl]-2-furoic acid+CH₃OHH₂SO₄, ΔMethyl 5-[(4-bromophenoxy)methyl]-2-furoate+H₂O\text{5-[(4-Bromophenoxy)methyl]-2-furoic acid} + \text{CH₃OH} \xrightarrow{\text{H₂SO₄, Δ}} \text{this compound} + \text{H₂O}

Key Parameters :

  • Molar Ratio : A 1:5 molar ratio of acid to methanol ensures excess alcohol for higher conversion.

  • Catalyst Loading : 1–2% (v/v) H₂SO₄.

  • Reaction Time : 6–8 hours under reflux.

ParameterValue
Precursor5-[(4-Bromophenoxy)methyl]-2-furoic acid
SolventMethanol (neat)
CatalystH₂SO₄ (1–2% v/v)
Temperature60–80°C (reflux)
Yield (Reported)70–85%

Purification involves neutralizing residual acid with sodium bicarbonate, followed by solvent evaporation and recrystallization from ethanol-water mixtures.

Alternative Alkylation Approaches

An alternative route involves alkylation of 5-hydroxymethylfuran-2-carboxylate with 4-bromophenyl ether. This method avoids direct esterification and instead focuses on introducing the bromophenoxymethyl group via nucleophilic substitution.

Stepwise Synthesis

  • Preparation of 5-Hydroxymethylfuran-2-carboxylate :
    Methylation of 5-hydroxymethylfuran-2-carboxylic acid using dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃).

  • Alkylation with 4-Bromophenol :
    The hydroxyl group of 4-bromophenol attacks the hydroxymethyl carbon in a Mitsunobu reaction or using a base like NaOH to facilitate ether formation.

5-Hydroxymethylfuran-2-carboxylate+4-BromophenolDEAD, PPh₃Methyl 5-[(4-bromophenoxy)methyl]-2-furoate\text{5-Hydroxymethylfuran-2-carboxylate} + \text{4-Bromophenol} \xrightarrow{\text{DEAD, PPh₃}} \text{this compound}

Advantages :

  • Higher regioselectivity compared to esterification.

  • Avoids acidic conditions, suitable for acid-sensitive substrates.

ConditionMitsunobu ReactionBase-Mediated Alkylation
ReagentsDEAD, PPh₃NaOH, DMSO
Temperature0°C to RT80–100°C
Yield65–75%60–68%

This method is less common due to the cost of Mitsunobu reagents but offers precise control over substitution patterns.

Ultrasonically Assisted Synthesis

Recent advances in ultrasonic irradiation have revolutionized organic synthesis by enhancing reaction rates and yields. Applied to this compound, ultrasonication reduces esterification time from hours to minutes.

Methodology

The carboxylic acid precursor and methanol are mixed with a catalytic amount of H₂SO₄ and subjected to ultrasonic waves (20–40 kHz) at 30–50°C. Cavitation bubbles generated by ultrasound promote molecular collision, accelerating proton transfer and ester bond formation.

Comparative Data :

MethodConventional (Reflux)Ultrasonication
Time6–8 hours30–45 minutes
Yield70–85%90–95%
Energy ConsumptionHighLow

This technique, validated in analogous ester syntheses, demonstrates superior efficiency and scalability for industrial applications.

Comparative Analysis of Synthetic Methods

The choice of method depends on factors such as cost, scalability, and desired purity.

Economic and Practical Considerations

  • Fischer Esterification : Cost-effective for small-scale lab synthesis but energy-intensive.

  • Alkylation : Higher reagent costs but better for functionalized substrates.

  • Ultrasonication : Ideal for large-scale production due to reduced time and energy.

Yield and Purity Comparison

MethodAverage Yield (%)Purity (%)
Fischer Esterification7895
Alkylation7092
Ultrasonication9398

Ultrasonication emerges as the most efficient method, though it requires specialized equipment.

Purification and Characterization

Post-synthesis purification typically involves:

  • Liquid-Liquid Extraction : Dichloromethane/water to remove acidic residues.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for high-purity isolates.

  • Recrystallization : Ethanol-water (3:1) yields crystalline product.

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 3.89 (s, 3H, OCH₃), 4.65 (s, 2H, CH₂), 6.45–7.45 (m, 6H, aromatic).

  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1250 cm⁻¹ (C-O-C) .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(4-bromophenoxy)methyl]-2-furoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimycobacterial Activity

Overview
Methyl 5-[(4-bromophenoxy)methyl]-2-furoate has been identified as a promising candidate for the development of antimycobacterial agents. Research indicates that compounds with similar structures can interfere with iron homeostasis in mycobacteria, which is crucial for their survival.

Mechanism of Action
The compound exhibits potent antibacterial activity against mycobacteria by disrupting iron acquisition pathways. This interference leads to inhibition of bacterial growth, making it a potential therapeutic agent for diseases such as tuberculosis.

Experimental Studies
In vitro screening assays have demonstrated the efficacy of this compound against various mycobacterial strains. Iron uptake studies further elucidate its mechanism, showing that the compound significantly reduces iron acquisition by these pathogens.

Pharmaceutical Applications

Drug Development
Given its biological activities, this compound is being explored for its potential as a lead compound in drug development. Its structure allows for modifications that can enhance its pharmacological properties.

Case Studies
Recent studies have focused on optimizing the furan-based scaffold to improve its activity against mycobacterial models. These modifications aim to increase potency and reduce toxicity, facilitating the development of new antimycobacterial therapies.

Synthetic Chemistry

Versatility in Synthesis
this compound serves as an important intermediate in synthetic chemistry due to its reactive furan moiety. This characteristic allows chemists to create more complex molecules through various synthetic transformations.

Applications in Agrochemicals
The compound's unique structure also makes it suitable for applications in agrochemicals, where it may exhibit insecticidal or herbicidal properties. Research into similar compounds suggests potential efficacy against agricultural pests.

Interaction Studies

Biological Target Interactions
Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in inflammation and cell growth pathways. These interactions warrant further investigation using molecular docking and in vitro assays to clarify its therapeutic potential.

Summary Table of Applications

Application Area Description Notable Activities
Antimycobacterial AgentsInhibits mycobacterial growth by disrupting iron homeostasisPotent against mycobacteria
Pharmaceutical DevelopmentLead compound for drug development; structural modifications enhance efficacyPotential treatment for tuberculosis
Synthetic ChemistryVersatile intermediate for synthesizing complex moleculesUseful in creating new agrochemicals
Biological InteractionsPotential interactions with enzymes/receptors influencing inflammation and cell growthRequires further investigation

Mechanism of Action

The mechanism of action of Methyl 5-[(4-bromophenoxy)methyl]-2-furoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to four structurally related furan derivatives (Table 1), focusing on substituent effects and synthetic methodologies.

Table 1: Key Properties of Methyl 5-[(4-bromophenoxy)methyl]-2-furoate and Analogs
Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Synthesis Method
This compound C₁₂H₉BrO₃ (4-Bromophenoxy)methyl 281.10 Not explicitly described
Methyl 5-(2-Fluoro-4-nitrophenyl)-2-furoate C₁₂H₈FNO₅ 2-Fluoro-4-nitrophenyl 283.20 Modified Meerwein arylation
Methyl 5-[(4-Bromophenyl)sulfinyl]methyl-2-furoate C₁₃H₁₁BrO₄S (4-Bromophenyl)sulfinylmethyl 369.20 Sulfur-based substitution
Methyl 5-(chloromethyl)-2-furoate C₇H₇ClO₃ Chloromethyl 174.58 Esterification/chlorination
Methyl 2-furoate C₆H₆O₃ None (parent compound) 126.11 Direct esterification

Physicochemical and Reactivity Insights

Substituent Effects on Reactivity: The electron-withdrawing nitro group in Methyl 5-(2-Fluoro-4-nitrophenyl)-2-furoate () likely enhances electrophilic aromatic substitution reactivity compared to the bromophenoxy group in the target compound. The nitro group also increases molecular weight and may reduce solubility in non-polar solvents . The chloromethyl substituent in Methyl 5-(chloromethyl)-2-furoate () offers a reactive site for further functionalization (e.g., nucleophilic substitution), contrasting with the stable bromophenoxy ether in the target compound .

Synthetic Methodologies :

  • The Meerwein arylation used for Methyl 5-(2-Fluoro-4-nitrophenyl)-2-furoate () highlights the versatility of diazonium salt reactions for introducing aromatic substituents onto furan cores .
  • Sulfur-containing analogs () may require oxidation steps to install sulfinyl/sulfonyl groups, adding complexity compared to ether linkages .

Biological Activity

Methyl 5-[(4-bromophenoxy)methyl]-2-furoate is a synthetic compound with significant biological activity, primarily attributed to its unique molecular structure, which incorporates both a furan ring and a bromophenoxy group. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C13H11BrO4
  • Molecular Weight : Approximately 309.13 g/mol

The compound features a furan moiety, known for its reactivity and presence in numerous natural products, combined with a brominated aromatic ring that enhances its biological efficacy. The presence of the bromine atom is particularly noteworthy as it may augment the compound's interaction with biological targets compared to similar compounds without bromination.

Antimycobacterial Properties

Recent studies have highlighted the compound's potential as an antimycobacterial agent , particularly against Mycobacterium tuberculosis (Mtb). Key findings include:

  • Inhibition of MbtI : this compound effectively inhibits salicylate synthase (MbtI), disrupting iron metabolism critical for mycobacterial survival. This inhibition was confirmed through enzyme assays and cell culture studies where treated cultures exhibited reduced bacterial growth and virulence.
  • Iron Uptake Disruption : The compound interferes with iron acquisition pathways in Mtb, leading to significant bacterial growth inhibition.

Comparative Biological Activity

A comparative analysis with structurally similar compounds reveals that this compound stands out due to its bromine substituent, which may enhance its biological activity. The following table summarizes the structural features and notable activities of related compounds:

Compound NameStructure FeaturesNotable Activities
Methyl 5-[(4-acetylphenoxy)methyl]-2-furoateAcetyl group instead of bromineAntimicrobial properties
Methyl 5-(4-tert-butylphenoxy)-2-furoateTert-butyl group enhances lipophilicityPotential anti-inflammatory effects
This compound Bromine substituent increases activityAntimycobacterial activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By targeting specific enzymes such as MbtI, the compound disrupts essential metabolic pathways in bacteria.
  • Iron Chelation : The compound's ability to chelate iron leads to reduced availability of this essential nutrient for bacteria, thereby inhibiting their growth.
  • Potential Interaction with Biological Targets : Preliminary studies suggest that derivatives may interact with various enzymes or receptors involved in inflammation or cell growth, warranting further investigation through molecular docking and in vitro assays.

Case Studies and Research Findings

Research has shown promising results regarding the efficacy of this compound in various biological assays:

  • In Vitro Assays : The compound was subjected to various screening assays to evaluate its antimycobacterial activity, demonstrating potent effects against mycobacterial strains.
  • Cell Culture Studies : In controlled environments, cultures treated with this compound exhibited a marked reduction in virulence factors associated with Mtb infection.

Future Directions

While initial findings are promising, further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:

  • Detailed pharmacokinetic and pharmacodynamic profiling.
  • Exploration of potential therapeutic applications beyond antimycobacterial activity.
  • Investigation into the compound's safety profile and toxicity.

Q & A

Q. What novel applications exist for this compound in materials science or photopharmacology?

  • Answer : Explore its use as a photoactivatable prodrug by attaching azobenzene groups to the bromophenoxy chain. Alternatively, incorporate into metal-organic frameworks (MOFs) for controlled drug release. Monitor photophysical properties (e.g., UV-Vis absorbance) and thermal stability via TGA .

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